Chlorotrihexylsilane

Catalog No.
S773760
CAS No.
3634-67-1
M.F
C18H39ClSi
M. Wt
319 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorotrihexylsilane

CAS Number

3634-67-1

Product Name

Chlorotrihexylsilane

IUPAC Name

chloro(trihexyl)silane

Molecular Formula

C18H39ClSi

Molecular Weight

319 g/mol

InChI

InChI=1S/C18H39ClSi/c1-4-7-10-13-16-20(19,17-14-11-8-5-2)18-15-12-9-6-3/h4-18H2,1-3H3

InChI Key

WZQSBCHNVPAYOC-UHFFFAOYSA-N

SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)Cl

Canonical SMILES

CCCCCC[Si](CCCCCC)(CCCCCC)Cl

Chlorotrihexylsilane is an organosilicon compound with the molecular formula C18H39ClSi\text{C}_{18}\text{H}_{39}\text{ClSi} and a molecular weight of approximately 319.05 g/mol. It appears as a colorless to light yellow clear liquid and is known for its reactivity due to the presence of a silicon-chlorine bond. This compound is primarily used in chemical synthesis and surface modification applications. It is sensitive to moisture, requiring careful handling under inert conditions to prevent hydrolysis, which releases hydrochloric acid .

Chlorotrihexylsilane is classified as a hazardous material due to the following properties []:

  • Corrosive: It can cause severe skin burns and eye damage upon contact [].
  • Reacts with Water: It releases hydrochloric acid (HCl) gas upon hydrolysis, which is a severe irritant to the respiratory system [].
  • Flammable: While specific flammability data is not readily available, the presence of organic groups suggests some degree of flammability.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling chlorotrihexylsilane [].
  • Work in a well-ventilated fume hood.
  • Handle the compound with caution to avoid contact with skin and eyes.
  • Follow proper disposal procedures for hazardous waste.

Organic Synthesis:

  • Silylation Reagent: Chlorosilanes, including Chlorotrihexylsilane, exhibit reactivity with functional groups like alcohols, phenols, and amines. This property allows them to act as silylation reagents, introducing a trimethylsilyl (TMS) group onto the molecule. The TMS group serves various purposes in organic synthesis, including:
    • Protecting Groups: The TMS group can temporarily protect functional groups during multi-step syntheses, preventing unwanted side reactions . Once the desired transformation is complete, the TMS group can be easily removed under specific conditions, revealing the original functional group.
    • Derivatization for Analysis: Silylation can enhance the volatility and detectability of certain molecules, making them more amenable to analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Materials Science:

  • Precursor for Organosilicon Polymers: Chlorosilanes can serve as precursors for the synthesis of various organosilicon polymers, including silicones and polysiloxanes. These polymers find diverse applications due to their unique properties, such as:
    • Heat resistance: Silicones exhibit excellent thermal stability, making them valuable materials in high-temperature environments .
    • Electrical properties: Certain organosilicon polymers possess insulating or semiconducting properties, finding applications in electronics and electrical engineering .

Research on Chlorotrihexylsilane Specifically:

While currently limited, research on Chlorotrihexylsilane's specific properties and applications is ongoing. Some potential areas of exploration include:

  • Investigating its reactivity and selectivity as a silylation reagent compared to other chlorosilanes.
  • Exploring its potential as a precursor for novel organosilicon polymers with tailored properties.
  • Studying its potential applications in other scientific disciplines, such as catalysis or materials science.
, particularly hydrolysis, where it reacts with water to produce siloxanes and hydrochloric acid. The general reaction can be represented as follows:

R3SiCl+H2OR3Si O SiR3+HCl\text{R}_3\text{SiCl}+\text{H}_2\text{O}\rightarrow \text{R}_3\text{Si O SiR}_3+\text{HCl}

where R\text{R} represents the hexyl group in this case. This reaction is typical for chlorosilanes, which can also participate in condensation reactions to form siloxane polymers .

Chlorotrihexylsilane is typically synthesized through the reaction of hexyl chloride with silicon or silicon-containing compounds, often using a silicon-copper alloy as a catalyst. The general synthesis pathway can be outlined as follows:

  • Direct Process: Hexyl chloride reacts with silicon to yield chlorotrihexylsilane along with other chlorinated byproducts.
    nC6H13Cl+mSiC18H39ClSi+byproductsn\text{C}_6\text{H}_{13}\text{Cl}+m\text{Si}\rightarrow \text{C}_{18}\text{H}_{39}\text{ClSi}+\text{byproducts}

This method allows for the production of chlorotrihexylsilane in significant quantities while minimizing unwanted side reactions .

Chlorotrihexylsilane finds various applications in both industrial and research settings:

  • Surface Modification: It is used to modify the surfaces of materials such as glass and metals to enhance hydrophobic properties.
  • Synthesis of Siloxanes: As a precursor for siloxane polymers, it plays a crucial role in producing silicone-based materials.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of more complex organosilicon compounds used in pharmaceuticals and agrochemicals .

Interaction studies involving chlorotrihexylsilane primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. The compound's ability to form siloxane bonds makes it valuable in creating cross-linked networks in polymer chemistry. Additionally, studies have indicated that chlorosilanes can react with various functional groups, making them versatile reagents in organic synthesis .

Chlorotrihexylsilane belongs to a broader class of chlorosilanes, which include several structurally similar compounds. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
ChlorotrimethylsilaneC3H9ClSi\text{C}_3\text{H}_9\text{ClSi}Widely used as a derivatization agent in GC/MS applications .
ChlorodiethylsilaneC4H10ClSi\text{C}_4\text{H}_{10}\text{ClSi}Less sterically hindered than chlorotrihexylsilane; used for different applications .
ChlorotripropylsilaneC6H15ClSi\text{C}_6\text{H}_{15}\text{ClSi}Similar reactivity but different chain length affecting properties .

Uniqueness of Chlorotrihexylsilane

Chlorotrihexylsilane's unique feature lies in its longer hexyl chains compared to other chlorosilanes, which enhances its hydrophobicity and makes it particularly effective for surface modification applications. Its ability to form stable siloxane networks also distinguishes it from shorter-chain analogs that may not provide the same level of performance in polymer applications.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

3634-67-1

Wikipedia

Silane, chlorotrihexyl-

General Manufacturing Information

Silane, chlorotrihexyl-: ACTIVE

Dates

Modify: 2023-08-15

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